4-Hexen-3-one, specifically the (4Z)-isomer, is an unsaturated ketone with the molecular formula and a molecular weight of approximately 98.14 g/mol. It is characterized by a clear to yellow liquid appearance and has a pungent, acrid, metallic, and ethereal odor, often described as reminiscent of horseradish and mustard . The compound is classified as an enone, where the double bond configuration at position 4 is in the cis (Z) form .
This compound is found naturally in various food products, including cooked meats such as chicken, beef, and pork, and is also present in certain fruits and essential oils .
These reactions are significant for its synthetic applications in organic chemistry and industrial processes.
Several methods have been developed for synthesizing 4-hexen-3-one:
4-Hexen-3-one finds applications primarily in the food and fragrance industries due to its distinct aroma. It is utilized as a flavoring agent in processed foods and beverages. Additionally, its unique scent profile makes it valuable in perfumery for creating complex fragrance compositions .
Furthermore, its potential biological activities suggest possible applications in pharmaceuticals or agrochemicals, although more research is needed to explore these avenues fully.
Several compounds share structural similarities with 4-hexen-3-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Hexenal | C6H10O | An aldehyde with a fruity odor; used in flavoring. |
| 4-Hepten-3-one | C7H12O | A longer-chain ketone; used similarly in fragrances. |
| 5-Hexen-2-one | C6H10O | Another unsaturated ketone; exhibits similar reactivity. |
| (E)-4-Hexen-3-one | C6H10O | The trans isomer; differs mainly in double bond configuration. |
The uniqueness of 4-hexen-3-one lies in its specific odor profile and its natural occurrence in various food products, distinguishing it from other similar compounds that may not be found in such contexts or have different sensory characteristics .
The identification of (Z)-4-Hexen-3-one traces back to mid-20th-century investigations into volatile organic compounds in natural products. Early studies on strawberry aroma profiles revealed the presence of a compound with a pungent, metallic odor, later isolated and identified as 4-Hexen-3-one through gas chromatography and mass spectrometry. Concurrently, synthetic efforts focused on replicating this structure emerged, with initial routes involving hydration of alkynes. For example, hydration of 4-hexen-2-yne using $$ \text{H}2\text{SO}4/\text{HgSO}_4 $$ yielded the first synthetic batches, though with limited stereocontrol.
The Z isomer’s specific configuration was confirmed through nuclear magnetic resonance (NMR) spectroscopy, which distinguished it from the E isomer by characteristic coupling constants between the double-bond protons. This stereochemical assignment became foundational for understanding its reactivity in subsequent synthetic applications.
Early synthetic routes faced challenges in selectivity and yield, prompting the development of catalytic strategies. A breakthrough came with the use of palladium-calcium carbonate ($$ \text{Pd-CaCO}3 $$) catalysts for hydrogenating 2-hexen-5-yn-4-one, which improved stereoselectivity and efficiency. By the 2010s, advances in heterogeneous catalysis further revolutionized production. Patents filed in 2011–2012 detailed methods using $$ \text{WO}3/\text{ZrO}2-\text{SiO}2 $$ or $$ \text{MoO}3/\text{ZrO}2-\text{SiO}_2 $$ catalysts, enabling dehydration of 4-hydroxy-3-hexanone at temperatures of 200–450°C and airspeeds of 0.5–15 hr$$^{-1}$$. These methods achieved higher space-time yields (up to 85%) and reduced energy consumption, marking a shift toward scalable industrial processes.
A thorough understanding of 4-Hexen-3-one, (4Z)-, necessitates a stepwise exploration of its chemical identity, molecular attributes, stereochemistry, and spatial structure. Each aspect is addressed in the subsections below, with a focus on clarity and scientific rigor.
The systematic identification of any organic compound begins with its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a universally accepted means of describing chemical structures. For 4-Hexen-3-one, (4Z)-, the IUPAC name is “(Z)-hex-4-en-3-one” [1]. This designation reflects several key structural features: the parent chain consists of six carbon atoms (hex-), a double bond is present between the fourth and fifth carbon atoms (4-en), and a ketone functional group is located at the third carbon (3-one). The “(Z)” descriptor, derived from the German word “zusammen” meaning “together,” specifies that the higher-priority substituents on each end of the double bond are on the same side, indicating a cis configuration.
In addition to the IUPAC name, several systematic identifiers are used in chemical informatics to ensure precise recognition and database indexing. The International Chemical Identifier (InChI) for 4-Hexen-3-one, (4Z)-, is:
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- [1].
This string encodes the molecular formula, connectivity, hydrogen placement, and stereochemistry. The corresponding InChIKey, a hashed version for easier database searching, is:
FEWIGMWODIRUJM-HYXAFXHYSA-N [1].
The Simplified Molecular Input Line Entry System (SMILES) notation, which provides a linear representation of the structure, is:
CCC(=O)/C=C\C [1].
These systematic identifiers are essential for unambiguous communication in cheminformatics and for facilitating cross-referencing across chemical databases.
| Identifier Type | Value |
|---|---|
| IUPAC Name | (Z)-hex-4-en-3-one |
| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
| InChIKey | FEWIGMWODIRUJM-HYXAFXHYSA-N |
| SMILES | CCC(=O)/C=C\C |
| CAS Registry Number | 50396-96-8 |
| PubChem CID | 5358374 |
| ChEBI ID | CHEBI:183230 |
| DSSTox Substance ID | DTXSID00885910 |
| Wikidata QID | Q82864610 |
This table encapsulates the principal identifiers used for the systematic recognition of 4-Hexen-3-one, (4Z)-, ensuring its traceability in scientific literature and chemical inventories [1].
The molecular formula of 4-Hexen-3-one, (4Z)-, is C₆H₁₀O [1] [4]. This formula indicates the compound comprises six carbon atoms, ten hydrogen atoms, and one oxygen atom. The presence of a single oxygen atom, as part of a ketone functional group, is a defining characteristic of this molecule.
The molecular weight, also known as the molar mass, is a critical parameter for quantitative chemical analysis. For 4-Hexen-3-one, (4Z)-, the molecular weight is calculated as follows:
Summing these values yields a total molecular weight of approximately 98.14 g/mol [1] [4]. This value is corroborated by computational chemistry databases and is essential for stoichiometric calculations, mass spectrometry, and molecular modeling.
In addition to the average molecular weight, the exact mass, which considers the most abundant isotopes of each element, is reported as 98.073164938 Da [1]. This level of precision is particularly relevant for high-resolution mass spectrometric analysis, where isotopic patterns are used to confirm molecular identity.
A comprehensive overview of the molecular formula and weight is provided in Table 2.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Exact Mass | 98.073164938 Da |
These values form the foundation for further physicochemical and computational studies of the compound.
Stereochemistry, particularly the configuration of double bonds, plays a pivotal role in determining the physical, chemical, and biological properties of unsaturated ketones such as 4-Hexen-3-one. The (4Z) designation in the compound’s name specifies that the configuration around the double bond at the fourth carbon is “cis,” meaning that the higher-priority substituents on each carbon of the double bond are on the same side [1].
The “Z” (zusammen) and “E” (entgegen) nomenclature, established by the Cahn-Ingold-Prelog priority rules, provides a systematic approach to describing double bond geometry. In the case of 4-Hexen-3-one, (4Z)-, the double bond between carbons 4 and 5 exhibits the following configuration:
This cis arrangement imparts unique physicochemical properties compared to the trans (E) isomer, such as differences in boiling point, solubility, and reactivity. For comparison, the (4E) or trans isomer, 4-Hexen-3-one, (4E)-, has the higher-priority substituents on opposite sides of the double bond, resulting in a distinct spatial arrangement and potentially altered chemical behavior [2] [4].
The importance of stereochemical configuration is underscored in Table 3, which contrasts the (Z) and (E) isomers of 4-Hexen-3-one.
| Isomer Name | Double Bond Configuration | Key Structural Feature |
|---|---|---|
| 4-Hexen-3-one, (4Z)- | Cis (Z) | Substituents on same side |
| 4-Hexen-3-one, (4E)- | Trans (E) | Substituents on opposite sides |
The (4Z) isomer’s specific configuration is critical for molecular recognition in both synthetic and biological contexts, influencing its reactivity and interaction with other molecules [1].
The elucidation of molecular structure, both in two and three dimensions, is fundamental to understanding the chemical behavior and potential applications of 4-Hexen-3-one, (4Z)-. Computational modeling, supported by experimental data, allows for the visualization and analysis of the molecule’s geometry, electronic distribution, and conformational dynamics.
The two-dimensional (2D) structure of 4-Hexen-3-one, (4Z)-, can be depicted as follows:
H H H \ / \ C==C---C(=O)---C / \ H HIn this representation, the six-carbon chain is shown with a double bond between carbons 4 and 5, and a ketone group at carbon 3. The cis configuration is indicated by the substituents on the double bond lying on the same side.
The 2D structure is essential for understanding connectivity and for input into computational chemistry software, where it serves as the starting point for further modeling [1].
Three-dimensional (3D) modeling provides a more accurate depiction of the molecule’s spatial arrangement, which is crucial for predicting reactivity, intermolecular interactions, and spectroscopic properties. Computational chemistry platforms, such as those based on density functional theory or molecular mechanics, generate 3D conformers that minimize the molecule’s energy while preserving its stereochemistry.
For 4-Hexen-3-one, (4Z)-, the 3D structure reveals the following features:
Computational models also allow for the calculation of bond lengths, bond angles, and dihedral angles. For example, the C=C bond length is typically around 1.34 Å, while the C=O bond length is approximately 1.21 Å. The dihedral angle between the substituents on the double bond is close to 0°, consistent with the cis configuration.
| Structural Feature | Typical Value |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.21 Å |
| C–C Single Bond Length | ~1.54 Å |
| Dihedral Angle (cis, Z) | ~0° |
These values are derived from computational chemistry calculations and are consistent with experimental crystallographic data for similar enone structures [1].
Modern computational chemistry employs a range of methods to model and visualize molecular structures. Semi-empirical, ab initio, and density functional theory approaches are commonly used to optimize geometries and predict electronic properties. Visualization tools, such as molecular graphics software, render the 3D conformer, highlighting features such as electron density, partial charges, and molecular orbitals.
For 4-Hexen-3-one, (4Z)-, computational modeling provides insights into:
These computational findings are essential for rationalizing the compound’s behavior in chemical reactions and for designing derivatives with tailored properties.
4-Hexen-3-one, (4Z)- exhibits distinct thermal properties that reflect its molecular structure and intermolecular interactions. The compound displays a boiling point range of 135-137°C at standard atmospheric pressure [1] [2], which is consistent with its molecular weight of 98.14 g/mol and the presence of both polar carbonyl and nonpolar aliphatic components [3] [1].
The melting point of 4-Hexen-3-one, (4Z)- has not been definitively established in available literature, with most sources reporting it as "not available" [4] [5]. This absence of melting point data suggests that the compound may exist as a liquid at room temperature under standard conditions, which is consistent with its reported physical state as a colorless to pale yellow liquid [1].
| Property | Value | Temperature/Pressure | Source |
|---|---|---|---|
| Boiling Point | 135-137°C | 760 mmHg | FUJIFILM Wako [1] |
| Melting Point | Not Available | Standard conditions | Multiple sources [4] [5] |
| Density | 0.855-0.858 g/cm³ | 20°C | Multiple sources [6] [1] |
| Refractive Index | 1.440-1.4400 | 20°C/D line | Multiple sources [6] [1] |
The phase behavior of 4-Hexen-3-one, (4Z)- is characterized by its existence as a liquid under ambient conditions, with a relatively low flash point of 34°C [1], indicating significant vapor pressure at room temperature. This volatility is attributed to the relatively small molecular size and the weak intermolecular forces dominated by van der Waals interactions and limited dipole-dipole interactions from the carbonyl group [7].
The solubility characteristics of 4-Hexen-3-one, (4Z)- demonstrate the compound's amphiphilic nature, resulting from the coexistence of a polar carbonyl functional group and a nonpolar hydrocarbon chain. This structural duality significantly influences its dissolution behavior across different solvent systems.
Water Solubility: The compound exhibits very low water solubility, with an estimated solubility of approximately 8974 mg/L at 25°C [8] [9]. This limited aqueous solubility is attributed to the predominant nonpolar character of the six-carbon aliphatic chain, which outweighs the polar contribution of the ketone functionality [7].
Alcohol Solubility: 4-Hexen-3-one, (4Z)- demonstrates good solubility in alcoholic solvents, including ethanol and methanol [7] [9]. This enhanced solubility results from the favorable interactions between the carbonyl group and the hydroxyl groups of alcohols, facilitating hydrogen bonding and dipole-dipole interactions [7].
| Solvent Category | Solubility | Mechanism |
|---|---|---|
| Water | Very Low (8974 mg/L) | Limited hydrophilic interactions [8] [9] |
| Alcohols | Good | Hydrogen bonding with hydroxyl groups [7] |
| Polar Solvents | Moderate | Dipole-dipole interactions with carbonyl [7] |
| Nonpolar Solvents | Good | Van der Waals forces with hydrocarbon chain [7] |
Nonpolar Solvent Compatibility: The compound shows excellent solubility in nonpolar organic solvents due to the significant contribution of the hydrocarbon backbone, which facilitates dispersion forces and hydrophobic interactions [7].
The infrared spectrum of 4-Hexen-3-one, (4Z)- exhibits characteristic absorption bands that reflect the vibrational modes of its functional groups. The spectroscopic analysis reveals several key absorption regions that provide structural information about the compound.
Carbonyl Stretching Vibration: The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching absorption, which appears in the range of 1680-1715 cm⁻¹ [10]. This absorption is characteristic of α,β-unsaturated ketones, where the conjugation between the carbonyl group and the adjacent carbon-carbon double bond results in a slight lowering of the stretching frequency compared to saturated ketones [10].
Alkene Stretching Vibrations: The carbon-carbon double bond exhibits characteristic stretching vibrations in the 1620-1680 cm⁻¹ region [10]. The specific position within this range provides information about the degree of substitution and conjugation of the alkene system [10].
C-H Stretching Vibrations: Multiple C-H stretching absorptions are observed in the 2850-3100 cm⁻¹ region [10]. Aliphatic C-H stretches appear in the 2850-2960 cm⁻¹ range, while the vinyl C-H stretches associated with the alkene functionality are observed at higher frequencies around 3020-3100 cm⁻¹ [10].
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| C=O (ketone) | 1680-1715 | Carbonyl stretch | Strong [10] |
| C=C (alkene) | 1620-1680 | Alkene stretch | Medium [10] |
| C-H (aliphatic) | 2850-2960 | Aliphatic C-H stretch | Medium [10] |
| C-H (vinyl) | 3020-3100 | Vinyl C-H stretch | Medium [10] |
Proton NMR Characteristics: The ¹H NMR spectrum of 4-Hexen-3-one, (4Z)- provides detailed information about the hydrogen environments within the molecule. The spectrum typically shows distinct signal patterns corresponding to different proton environments [11].
The vinyl protons associated with the Z-configured double bond exhibit characteristic chemical shifts and coupling patterns. The cis-configuration results in specific coupling constants and chemical shift values that differentiate it from the trans-isomer [11].
Carbon-13 NMR Analysis: The ¹³C NMR spectrum reveals the carbon framework of the molecule, with distinct signals for each carbon environment [12] [13]. The carbonyl carbon typically appears in the 190-210 ppm region, while the alkene carbons show characteristic downfield shifts in the 120-140 ppm range [12].
The number of carbon signals in the ¹³C NMR spectrum provides information about the molecular symmetry and the presence of equivalent carbon atoms [13]. For 4-Hexen-3-one, (4Z)-, the spectrum would show signals corresponding to each unique carbon environment in the molecule [13].
The electron impact mass spectrum of 4-Hexen-3-one, (4Z)- exhibits characteristic fragmentation patterns that provide structural information about the compound. The fragmentation behavior reflects the stability of various ionic species formed during the ionization process.
Molecular Ion Peak: The molecular ion peak appears at m/z 98, corresponding to the molecular weight of the compound [14] [15]. However, this peak shows relatively low intensity (13.6% relative intensity), indicating that the molecular ion is unstable and readily fragments [14].
Base Peak: The most abundant fragment appears at m/z 69, which serves as the base peak (100% relative intensity) [14] [15]. This fragment likely corresponds to the loss of an ethyl radical (C₂H₅) from the molecular ion, resulting in the formation of [C₄H₅O]⁺ [14].
Secondary Fragmentation Patterns: Additional significant fragments include peaks at m/z 57 (4.8% intensity), m/z 41 (44.6% intensity), and m/z 39 (14.3% intensity) [14] [15]. These fragments result from further decomposition processes involving the loss of various alkyl and carbonyl-containing moieties [16].
| Fragment m/z | Relative Intensity (%) | Proposed Structure | Fragmentation Process |
|---|---|---|---|
| 98 | 13.6 | [M]⁺ | Molecular ion [14] |
| 69 | 100.0 | [C₄H₅O]⁺ | Loss of C₂H₅ radical [14] |
| 57 | 4.8 | [C₄H₉]⁺ | Alpha cleavage [14] |
| 41 | 44.6 | [C₃H₅]⁺ | Further fragmentation [14] |
| 39 | 14.3 | [C₃H₃]⁺ | Cyclization/rearrangement [14] |
| 29 | 7.5 | [CHO]⁺ | Carbonyl fragment [14] |